4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE
Overview
Description
4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE is a complex organic compound with the molecular formula C46H32N6O2 and a molecular weight of 700.807 g/mol . This compound is known for its unique structure, which includes multiple phenyl and quinoxaline groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The synthetic route often includes the use of reagents such as phenylhydrazine, o-phenylenediamine, and various substituted benzaldehydes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[(3-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENYL}-2-PHENYL-6-QUINOXALINYL)OXY]PHENYLAMINE include:
Bis(4-aminophenoxy)phenyl phosphine oxide: Known for its use in flame retardants and high-performance materials.
4-{[3-(4-{4-[7-(4-AMINOPHENOXY)-3-PHENYL-2-QUINOXALINYL]PHENOXY}PHENYL)-2-PHENYL-6-QUINOXALINYL]OXY}ANILINE: Another complex quinoxaline derivative with similar applications. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
4-[3-[4-[7-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]-2-phenylquinoxalin-6-yl]oxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N6O2/c47-33-15-19-35(20-16-33)53-37-23-25-39-41(27-37)51-45(43(49-39)29-7-3-1-4-8-29)31-11-13-32(14-12-31)46-44(30-9-5-2-6-10-30)50-40-26-24-38(28-42(40)52-46)54-36-21-17-34(48)18-22-36/h1-28H,47-48H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFRHSHMZWCQOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)C6=NC7=C(C=CC(=C7)OC8=CC=C(C=C8)N)N=C6C9=CC=CC=C9 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145133 | |
Record name | 4,4′-[1,4-Phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]]bis[benzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86386-79-0 | |
Record name | 4,4′-[1,4-Phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86386-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-[1,4-Phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]]bis[benzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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